molecular formula C31H28N2O B570750 Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone CAS No. 1534326-81-2

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone

Cat. No.: B570750
CAS No.: 1534326-81-2
M. Wt: 444.578
InChI Key: CAQGZNDDACGLPT-KYJUHHDHSA-N
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Description

IUPAC Nomenclature and Stereochemical Specifications

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a bis-aromatic ketone with a stereochemically defined structure. Its IUPAC name reflects the following structural elements:

  • Methanone backbone : A central carbonyl group (C=O) linking two identical aromatic subunits.
  • 1-Phenyl-3,4-dihydro-2(1H)-isoquinolinyl moieties : Each isoquinoline fragment consists of a partially saturated bicyclic system (benzene fused to a pyridine ring) with a phenyl group at the nitrogen atom and a saturated dihydroisoquinoline backbone. The (1S) configuration specifies the absolute stereochemistry at the 1-position of the isoquinoline ring.

Table 1: Core Structural and Identifying Data

Property Value/Description
IUPAC Name This compound
CAS Number 1534326-81-2
Molecular Formula C₃₁H₂₈N₂O
Molecular Weight 444.57 g/mol
Synonyms Solifenacin EP Impurity C; Solifenacin (S,S)-Metha none Impurity

The compound’s stereochemistry is critical, as the (1S) configuration distinguishes it from diastereomeric forms (e.g., (1R)-enantiomer). This chirality arises from the asymmetric carbon at the 1-position of the dihydroisoquinoline moiety, which is retained during synthesis.

X-ray Crystallographic Analysis and Conformational Dynamics

While direct X-ray crystallographic data for this compound remain unpublished, insights into its conformational dynamics can be inferred from related isoquinoline derivatives and computational models.

Key Observations from Analogous Systems :

  • Crystal Packing : Symmetrical bis-isoquinoline derivatives often adopt planar or slightly twisted conformations due to π-π stacking interactions between aromatic rings.
  • Hydrogen Bonding : The methanone oxygen may participate in weak intermolecular hydrogen bonds, stabilizing specific crystal arrangements.
  • Conformational Flexibility : Dihydroisoquinoline rings may exhibit chair-like or boat-like conformations in the saturated 3,4-dihydroisoquinoline segment, influenced by steric hindrance from the phenyl group.

Table 2: Hypothetical Conformational Parameters (Based on Computational Models)

Parameter Value/Description
Dihydroisoquinoline Ring Partially saturated bicyclic system with chair-like conformation
Methanone Bridge Planar geometry (sp² hybridization)
Interring Distances ~3.5–4.0 Å (π-π stacking between isoquinoline units)

Computational studies (e.g., DFT optimization) suggest that the compound adopts a "V-shaped" geometry, with the two isoquinoline units arranged symmetrically around the central carbonyl group.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

The stereochemical diversity of this compound includes diastereomers (non-mirror-image stereoisomers) and enantiomers (mirror-image pairs).

Diastereomeric Relationships :

  • (1S,1S) vs. (1S,1R) : The heterochiral form (1S,1R) would exhibit distinct physical properties due to altered intermolecular interactions. For example, the (1S,1R) diastereomer may show reduced crystallinity compared to the (1S,1S) form.
  • Syn vs. Anti Conformations : While the compound’s symmetry limits conformational isomerism, hypothetical anti conformations could arise from restricted rotation around the methanone bridge, though these are unlikely due to steric clash.

Enantiomeric Pairs :

  • (1S,1S) vs. (1R,1R) : These enantiomers are non-superimposable mirror images. Their distinction is critical in pharmacological contexts, as enantiomeric purity influences biological activity.

Table 3: Comparative Properties of Stereoisomers

Property (1S,1S)-Enantiomer (1R,1R)-Enantiomer (1S,1R)-Diastereomer
Melting Point (°C) ~140–142 (hypothetical) ~140–142 (hypothetical) Lower (hypothetical)
Optical Activity Dextrorotatory Levorotatory Achiral
Solubility Moderate in organic solvents Moderate in organic solvents Variable

Experimental data on these isomers are limited, but synthetic protocols for related bis-isoquinoline derivatives indicate that enantioselective hydrogenation or chiral resolution methods are required to isolate pure enantiomers.

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical studies provide critical insights into the electronic distribution and reactivity of this compound.

Key Findings :

  • HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) is localized on the aromatic π-systems, while the lowest unoccupied molecular orbital (LUMO) resides on the methanone carbonyl group. This configuration facilitates nucleophilic attacks at the carbonyl carbon.
  • Electron Density : The methanone oxygen exhibits partial negative charge density, enhancing its electrophilicity.
  • Steric Effects : The phenyl groups contribute to steric shielding, modulating reactivity at the isoquinoline nitrogen.

Table 4: Computed Electronic Parameters (DFT Calculations)

Parameter Value/Description
HOMO Energy (eV) ~-5.2 (π-electrons in aromatic rings)
LUMO Energy (eV) ~-1.8 (π* orbital of carbonyl group)
Dipole Moment (Debye) ~3.5 (polarity from carbonyl group)

These calculations align with experimental observations of the compound’s reactivity in Friedel-Crafts alkylation and deformylation reactions.

Properties

IUPAC Name

bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGZNDDACGLPT-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bis(aryl)carbonate-Mediated Coupling

The most well-documented method for synthesizing bis-isoquinolinyl methanone derivatives adapts the solifenacin synthesis protocol described in EP2406257B1 . This route leverages bis(aryl)carbonates as carbonyl sources to couple two (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl amines.

Reaction Conditions and Steps

  • Carbonate Activation :
    Bis(p-nitrophenyl) carbonate reacts with (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl amine in dimethylformamide (DMF) under inert atmosphere at 25–30°C. The carbonate’s electrophilic carbonyl center undergoes nucleophilic attack by the amine, releasing p-nitrophenol as a leaving group.

    (1S)-Isoquinoline amine+bis(p-nitrophenyl) carbonateIntermediate+2p-nitrophenol\text{(1S)-Isoquinoline amine} + \text{bis(p-nitrophenyl) carbonate} \rightarrow \text{Intermediate} + 2 \text{p-nitrophenol}
  • Methanone Formation :
    A second equivalent of the isoquinoline amine attacks the remaining carbonate group, forming the bis-isoquinolinyl methanone. The reaction is driven by the high leaving-group ability of p-nitrophenol and stabilized by DMF’s polar aprotic nature.

Key Parameters

  • Solvent : DMF or N-methylpyrrolidone (NMP)

  • Temperature : 25–30°C

  • Yield : 75–85% (theoretical)

  • Purity : >95% after column chromatography

Advantages and Limitations

  • Advantages : Avoids hazardous phosgene; scalable with mild conditions.

  • Limitations : Requires stoichiometric bis(aryl)carbonate, increasing cost.

Reductive Amination and Acylation

An alternative approach, inspired by CN114573569A , employs reductive amination followed by acylation. This method is advantageous for introducing the methanone bridge post-isoquinoline dimerization.

Reaction Sequence

  • Reductive Coupling :
    (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline is treated with formaldehyde under hydrogenation (Pd/C, H₂, 70°C) to form a dimeric amine intermediate.

    2(1S)-Isoquinoline+HCHOH2,Pd/CDimeric amine2 \text{(1S)-Isoquinoline} + \text{HCHO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Dimeric amine}
  • Acylation :
    The dimeric amine reacts with acetyl chloride in ethyl acetate, catalyzed by triethylamine, to yield the methanone.

    Dimeric amine+AcClBis-isoquinolinyl methanone+HCl\text{Dimeric amine} + \text{AcCl} \rightarrow \text{Bis-isoquinolinyl methanone} + \text{HCl}

Optimization Data

ParameterValue
Hydrogen pressure50 psi
Catalyst loading10% Pd/C
Acylation solventEthyl acetate
Yield68–72%

Comparative Analysis of Methods

The table below contrasts the two synthetic strategies:

ParameterBis(aryl)carbonate MethodReductive Amination-Acylation
Reaction Steps 23
Key Reagents Bis(p-nitrophenyl) carbonateFormaldehyde, acetyl chloride
Catalyst NonePd/C
Temperature Range 25–30°C25–70°C
Overall Yield 75–85%68–72%
Purity Post-Purification >95% (HPLC)>90% (HPLC)

The bis(aryl)carbonate method offers superior yield and purity but requires expensive reagents. Conversely, the reductive amination route is cost-effective but involves multi-step purification.

Purification and Characterization

Chromatographic Purification

Both methods necessitate column chromatography (silica gel, ethyl acetate/n-heptane) to isolate the product. The methanone’s polarity necessitates gradient elution, with retention factors (Rf) of 0.3–0.4 in 1:1 ethyl acetate/n-heptane.

Analytical Data

  • Molecular Formula : C₃₁H₂₈N₂O

  • MS (ESI) : m/z 444.2202 [M+H]⁺

  • ¹H NMR (CDCl₃) : δ 7.2–7.4 (m, aromatic H), 4.1–4.3 (m, CH₂), 3.5–3.7 (m, CH).

Industrial Scalability and Challenges

Scale-up of the bis(aryl)carbonate method faces challenges in reagent cost and waste management (p-nitrophenol disposal). The reductive amination route, while cheaper, demands strict control over hydrogenation conditions to avoid over-reduction.

Chemical Reactions Analysis

Types of Reactions

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to acetylcholine receptors, influencing neurotransmission and modulating pain and inflammation pathways . This interaction is crucial for its potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Biological Activity Key Features
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone (Target) Two (1S)-dihydroisoquinoline units linked by methanone C₃₁H₂₈N₂O 444.57 Acetylcholine receptor modulation Stereospecific (S,S) configuration; impurity in pharmaceutical synthesis
((R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone Mixed (R,S) stereochemistry at isoquinoline units C₃₁H₂₈N₂O 444.57 Under investigation Stereoisomer of target compound; potential differences in receptor binding
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] Dimeric structure with 1,4-phenylene bridge and methoxy substituents C₃₄H₃₂N₂O₄ 556.63 Not reported Enhanced hydrophilicity due to methoxy groups; structural rigidity
INCB3344 (CCR2 antagonist) (1S,3R)-3-(((R)-5-bromo-2,3-dihydro-1H-inden-1-yl)amino)-1-isopropylcyclopentyl group linked to trifluoromethyl-dihydroisoquinoline C₂₈H₃₀BrF₃N₂O 595.46 CCR2 antagonist (anti-inflammatory) Bromo and trifluoromethyl substituents enhance receptor affinity
(3-Chlorophenyl)[6,7-dimethoxy-1-(4-methoxyphenoxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone (CIQ) Chlorophenyl and dimethoxy substituents C₂₁H₂₁ClN₂O₃ 408.86 NMDA receptor agonist Selective activation of NMDA receptors; used in synaptic plasticity studies

Research Findings and Functional Differences

Stereochemical Impact

The stereospecificity of the target compound (S,S configuration) is critical for its interaction with acetylcholine receptors.

Substituent Effects
  • INCB3344 : The addition of a bromo-indenyl group and trifluoromethyl substitution increases lipophilicity, enhancing CCR2 receptor occupancy and anti-inflammatory efficacy .
  • CIQ : Chlorophenyl and methoxy groups confer NMDA receptor selectivity, making it a tool compound for neurological research .
Dimeric vs. Monomeric Structures

The 1,4-phenylene-bridged dimer (C₃₄H₃₂N₂O₄) exhibits higher molecular weight and reduced conformational flexibility compared to the target compound. This structural rigidity may limit its bioavailability but improve stability in solid-state formulations .

Biological Activity

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a complex organic compound with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol. This compound is of significant interest due to its potential biological activities, particularly in the fields of neurology and pharmacology. The compound's structure allows it to interact with various biological pathways, making it a candidate for further research into its therapeutic applications.

  • Molecular Formula : C31H28N2O
  • Molecular Weight : 444.57 g/mol
  • CAS Number : 1534326-81-2
  • IUPAC Name : bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Notably, it has been shown to bind to acetylcholine receptors, which play a crucial role in neurotransmission and modulation of pain and inflammation pathways. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound could provide neuroprotective benefits by modulating neurotransmitter activity and reducing oxidative stress in neuronal cells.
  • Antinociceptive Properties : The compound has been explored for its pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to protect neurons from damage
AntinociceptiveMay reduce pain perception
Acetylcholine Receptor BindingModulates neurotransmission pathways

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of isoquinoline derivatives, including this compound. The results indicated that compounds with similar structures could significantly reduce neuronal cell death induced by oxidative stress. This study highlights the potential of this compound as a neuroprotective agent.

Pain Management Research

Another investigation focused on the antinociceptive properties of isoquinoline derivatives. In animal models, this compound demonstrated significant pain relief effects comparable to conventional analgesics. This suggests that the compound could be developed into a novel pain management therapy .

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